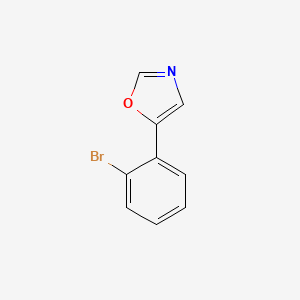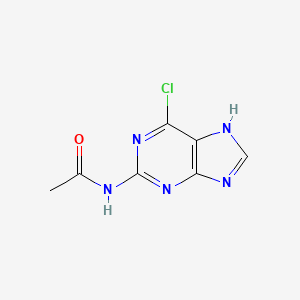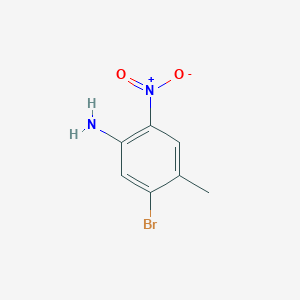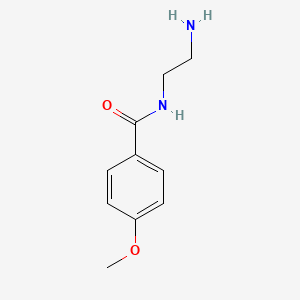
1-Benzyl-4-iod-1H-pyrazol
Übersicht
Beschreibung
1-Benzyl-4-iodo-1H-pyrazole is a heterocyclic organic compound with the molecular formula C10H9IN2. It is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position and an iodine atom at the fourth position of the pyrazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-iodo-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
Target of Action
It’s known that the compound can potentially interact with the respiratory system .
Mode of Action
It’s suggested that the compound might be involved in the synthesis of heterobiaryls .
Biochemical Pathways
It’s known that the compound can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .
Pharmacokinetics
The pharmacokinetic properties of 1-Benzyl-4-iodo-1H-pyrazole suggest that it has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.53, indicating its potential to cross biological membranes .
Action Environment
The action of 1-Benzyl-4-iodo-1H-pyrazole can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by storage conditions . It’s recommended to store the compound in a dark place, sealed, and at room temperature .
Biochemische Analyse
Biochemical Properties
1-Benzyl-4-iodo-1H-pyrazole plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the catalytic processes. For instance, it has been observed to interact with hydrazine derivatives and enaminones, leading to the formation of pyrazole structures . The nature of these interactions involves the activation of the iodine atom, which then participates in the catalytic cycle, enhancing the reaction efficiency.
Cellular Effects
The effects of 1-Benzyl-4-iodo-1H-pyrazole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux . Additionally, it has been observed to affect the expression of genes related to oxidative stress and cellular defense mechanisms .
Molecular Mechanism
At the molecular level, 1-Benzyl-4-iodo-1H-pyrazole exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor in some cases, preventing the normal function of target enzymes . This inhibition can lead to changes in gene expression, particularly those genes involved in metabolic and stress response pathways. The binding interactions are primarily facilitated by the iodine atom, which forms strong bonds with the active sites of enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-4-iodo-1H-pyrazole change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-iodo-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful .
Metabolic Pathways
1-Benzyl-4-iodo-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and mycocyclosin synthase, influencing the metabolic flux . These interactions can lead to changes in metabolite levels, particularly those related to oxidative stress and energy production .
Transport and Distribution
Within cells and tissues, 1-Benzyl-4-iodo-1H-pyrazole is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of the compound is influenced by its chemical properties, including its lipophilicity and molecular weight .
Subcellular Localization
The subcellular localization of 1-Benzyl-4-iodo-1H-pyrazole is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-iodo-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 1-benzyl-1H-pyrazole with iodine in an alkaline medium. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of 1-Benzyl-4-iodo-1H-pyrazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the fourth position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds or halogenating agents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Vergleich Mit ähnlichen Verbindungen
- 4-Iodopyrazole
- 1-Benzyl-1H-pyrazole
- 3,5-Dimethyl-4-iodo-1H-pyrazole
Comparison: 1-Benzyl-4-iodo-1H-pyrazole is unique due to the presence of both a benzyl group and an iodine atom, which confer distinct reactivity and properties compared to other similar compounds. For instance, 4-Iodopyrazole lacks the benzyl group, while 1-Benzyl-1H-pyrazole does not have the iodine atom. These structural differences result in variations in their chemical behavior and applications .
Eigenschaften
IUPAC Name |
1-benzyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEYRBGIYMWFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396514 | |
| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50877-42-4 | |
| Record name | 4-Iodo-1-(phenylmethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50877-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














